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Caproic Acid

Antimicrobial Poultry feed additive Minimum inhibitory concentration

Caproic acid (CAS 56279-38-0, synonym hexanoic acid, C6:0) is a six-carbon, straight-chain saturated medium-chain fatty acid with the molecular formula C₆H₁₂O₂ and molecular weight 116.16 g/mol. At standard conditions, it is a colorless to pale yellow oily liquid with a characteristic fatty, cheesy, and caprine odor; its physicochemical properties include a melting point of approximately -3°C to -4°C, boiling point 202-206°C at 760 mmHg, density ~0.92-0.93 g/cm³, water solubility of 1.1 g/100 mL at 20°C, acid dissociation constant pKa ~4.85 at 25°C, and octanol-water partition coefficient LogP 1.92.

Molecular Formula C6H12O2
C6H12O2
CH3(CH2)4COOH
Molecular Weight 116.16 g/mol
CAS No. 56279-38-0
Cat. No. B10799191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaproic Acid
CAS56279-38-0
Molecular FormulaC6H12O2
C6H12O2
CH3(CH2)4COOH
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCCCC(=O)O
InChIInChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)
InChIKeyFUZZWVXGSFPDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 72 °F (NTP, 1992)
In water, 1.03X10+4 mg/L at 25 °C
Readily sol in ethanol, ether.
10.3 mg/mL
Solubility in water, g/100ml at 20 °C: 1.1
miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate

Structure & Identifiers


Interactive Chemical Structure Model





Caproic Acid (CAS 56279-38-0): Technical Specifications and Procurement-Relevant Properties


Caproic acid (CAS 56279-38-0, synonym hexanoic acid, C6:0) is a six-carbon, straight-chain saturated medium-chain fatty acid with the molecular formula C₆H₁₂O₂ and molecular weight 116.16 g/mol [1]. At standard conditions, it is a colorless to pale yellow oily liquid with a characteristic fatty, cheesy, and caprine odor; its physicochemical properties include a melting point of approximately -3°C to -4°C, boiling point 202-206°C at 760 mmHg, density ~0.92-0.93 g/cm³, water solubility of 1.1 g/100 mL at 20°C, acid dissociation constant pKa ~4.85 at 25°C, and octanol-water partition coefficient LogP 1.92 . The compound occurs naturally in coconut oil, dairy fats, and as a metabolite in microbial fermentation, and is commercially available in purities ≥98-99% (GC) .

Why Caproic Acid Cannot Be Simply Substituted with Other Short- or Medium-Chain Fatty Acids


Short- and medium-chain fatty acids (SCFAs/MCFAs) differ substantially in antimicrobial potency, sensory profile, and physicochemical behavior based on carbon chain length, hydrophobicity (LogP), and acid dissociation constant (pKa). Caproic acid (C6) occupies a distinct position in the fatty acid series between valeric acid (C5) and caprylic acid (C8), exhibiting chain-length-dependent antimicrobial efficacy [1] and a uniquely low odor threshold that cannot be replicated by C5 or C8 acids [2]. Substituting caproic acid with a different MCFA in feed additive formulations or flavor applications alters not only the quantitative antimicrobial effect but also the organoleptic signature—a critical parameter in food and fragrance applications [3]. The following evidence demonstrates that caproic acid possesses quantifiable, verifiable differentiation from its closest analogs.

Caproic Acid: Head-to-Head Quantitative Performance Evidence Against Comparators


Caproic Acid vs. Caprylic and Capric Acids: Superior Antibacterial Potency Against Campylobacter jejuni at Acidic pH

In a direct head-to-head comparison of MCFA antimicrobial activity against Campylobacter jejuni (a major poultry-borne pathogen), caproic acid exhibited an MIC of 0.25 mM at pH 6.0, compared to 0.5 mM for both caprylic acid (C8) and capric acid (C10)—a twofold potency advantage for the C6 compound [1]. At near-neutral pH 7.5, all three acids showed equal MIC values of 4 mM, indicating that caproic acid's differential advantage is most pronounced in acidic environments relevant to feed preservation and gut conditions [1].

Antimicrobial Poultry feed additive Minimum inhibitory concentration

Caproic Acid vs. Caprylic Acid: Higher In Vitro Potency Against Salmonella enterica Serovar Enteritidis

In a comparative evaluation of MCFAs for controlling Salmonella enterica serovar Enteritidis (a leading cause of food-borne illness from poultry), caproic acid demonstrated the most potent growth-inhibiting activity among the three MCFAs tested (caproic C6, caprylic C8, capric C10), with all acids showing inhibitory effects at low concentrations, but caproic acid being identified as the most potent [1]. In vivo supplementation with caproic acid at 3 g/kg of feed significantly reduced cecal and internal organ colonization by Salmonella at 3 days post-infection [1].

Salmonella control Poultry feed Virulence inhibition

Caproic Acid vs. Valeric Acid: 4-Fold Lower Concentration Required for Complete Spore Germination Inhibition

In a comparative antifungal study of short-chain fatty acids isolated from common purslane extract against Alternaria alternata Japanese pear pathotype, caproic acid at 50 ppm completely inhibited spore germination, whereas valeric acid required 200 ppm to achieve the same effect—a fourfold difference in required concentration [1]. No fatty acid in the tested series (isobutyric, butyric, isovaleric, valeric, caproic) completely inhibited mycelial growth at concentrations below 200 ppm, but caproic acid was the only compound achieving complete spore germination inhibition at 50 ppm [1].

Antifungal Phytopathogenic fungi Spore germination

Caproic Acid vs. Valeric Acid: Superior Antibacterial Activity in Enteric Pathogen Elimination

In a systematic evaluation of volatile fatty acids (VFAs) against three enteric bacteria (Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae) under mesophilic anaerobic conditions, caproic acid and valeric acid both achieved complete elimination (over 7 log10 CFU decrease) at 4 g/L within 48 h, whereas propionic acid was the least effective and acetic/butyric acids showed intermediate activity [1]. The VFA cocktail (containing all five acids) was most effective overall, but caproic acid individually matched the performance of the most active single acids [1].

Antibacterial Enteric pathogens Anaerobic digestion

Caproic Acid vs. Sorbic Acid: Higher MIC Values in Antifungal Preservative Applications

In a comparative evaluation of weak organic acids as antifungal preservatives in low-acid intermediate moisture model food systems, caproic acid exhibited generally higher minimum inhibitory concentration (MIC) values than the reference preservative sorbic acid across five food spoilage fungi (Eurotium herbariorum, E. rubrum, Aspergillus niger, A. flavus, Penicillium roqueforti) tested at pH 5.0 and 6.0 with water activity 0.85 and 0.90 [1]. In contrast, caprylic acid and dehydroacetic acid showed generally lower MIC values than sorbic acid [1].

Food preservative Antifungal Intermediate moisture foods

Caproic Acid vs. Lactic Acid: Superior Antimicrobial Activity Against Salmonella enterica at Near-Neutral pH

In a systematic comparison of 21 structurally diverse short-chain carboxylic acids (SCCAs) against Salmonella enterica, caproic acid and crotonic acid were identified as SCCAs with potential as biopreservatives even at near-neutral pH, whereas SCCAs with hydrophilic groups such as lactic acid showed no inhibition of S. enterica at concentrations up to 50 mM [1]. The study established that antimicrobial activity was higher for SCCAs with pKa >4.0 and positive hydrophobicity (log Kow)—properties that caproic acid satisfies (pKa 4.85, LogP 1.92) [1].

Biopreservation Salmonella pH-dependent activity

Caproic Acid: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Poultry Feed Additive for Salmonella Control

Caproic acid (3 g/kg feed inclusion) significantly reduces Salmonella enterica serovar Enteritidis colonization in the ceca and internal organs of chicks at 3 days post-infection [1]. This application is supported by direct in vivo efficacy data and in vitro potency comparisons showing caproic acid as the most potent MCFA among C6, C8, and C10 against this pathogen [1]. Feed formulators targeting Salmonella mitigation in poultry production should prioritize caproic acid over longer-chain MCFAs for this specific pathogen-control application.

Campylobacter Control in Acidic Feed or Gut Environments

At acidic pH (6.0), caproic acid demonstrates twofold greater antimicrobial potency (MIC 0.25 mM) against Campylobacter jejuni compared to caprylic and capric acids (both MIC 0.5 mM) [2]. However, at near-neutral pH (7.5), this differential advantage disappears [2]. This application scenario is optimal for acidified feed matrices, fermented feed products, or applications targeting the acidic regions of the gastrointestinal tract where caproic acid's pH-dependent potency advantage is realized.

Natural Antifungal Agent Targeting Spore Germination

For agricultural biocontrol applications focused on preventing fungal spore germination, caproic acid at 50 ppm achieves complete inhibition—a concentration fourfold lower than the 200 ppm required for valeric acid [3]. This application is particularly suited for pre-harvest or post-harvest treatments where early-stage fungal establishment (spore germination) must be prevented. Caproic acid's unique potency at this critical stage among C4-C6 fatty acids justifies its selection over shorter-chain alternatives for spore-focused antifungal applications.

Biopreservation in Near-Neutral pH Foods

Caproic acid retains antimicrobial activity against Salmonella enterica at near-neutral pH, whereas hydrophilic organic acids such as lactic acid show no inhibition at concentrations up to 50 mM [4]. This property makes caproic acid a viable biopreservative candidate for foods with pH values where traditional acidulants lose efficacy. Product developers should consider caproic acid over lactic acid or similar hydrophilic acids when antimicrobial activity must be maintained in the pH 6-7 range.

Technical Documentation Hub

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